2-(4-aminopiperidin-4-yl)ethan-1-oldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminopiperidin-4-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is often utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
2-(4-Aminopiperidin-4-yl)ethan-1-ol dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the development of pharmaceutical drugs.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminopiperidin-4-yl)ethan-1-ol dihydrochloride typically involves the reaction of 4-aminopiperidine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of 2-(4-aminopiperidin-4-yl)ethan-1-ol dihydrochloride involves large-scale chemical reactors where the reactants are combined under precise temperature and pressure conditions. The process is monitored to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminopiperidin-4-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of 2-(4-aminopiperidin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. It binds to the active sites of enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
- 2-(4-Aminopiperidin-1-yl)ethanol
- 4-Amino-1-piperidineethanol
Comparison: 2-(4-Aminopiperidin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-aminopiperidin-4-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGMJGAPZXOEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.